![molecular formula C16H22N2O2 B5875356 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
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Overview
Description
The compound is a complex organic molecule. It contains functional groups such as an amide and a cyclohexane ring, which are common in many organic compounds .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups. For example, the amide group in a compound can undergo reactions like hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and others. These properties can be determined experimentally .Scientific Research Applications
Antimicrobial Activity
Cambridge ID 6905596: has been investigated for its potential as an antimicrobial agent. Researchers have synthesized derivatives and evaluated their in vitro activity against clinically isolated strains. The compound’s ability to inhibit microbial growth makes it a promising candidate for combating infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-14(10-8-12)18-15(19)11-17-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPWYQGMMNDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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